molecular formula C15H11F2N3OS B5540374 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIFLUOROPHENYL)ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIFLUOROPHENYL)ACETAMIDE

Cat. No.: B5540374
M. Wt: 319.3 g/mol
InChI Key: WHWXACLSEBHSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIFLUOROPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C15H11F2N3OS and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide is 319.05908948 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One of the key applications of benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, is in the field of corrosion inhibition. These compounds have been shown to effectively inhibit corrosion in carbon steel within acidic environments, demonstrating high efficiency at low concentrations. Their inhibitory action is attributed to adsorption onto the metal surface, forming a protective layer that reduces corrosion rates significantly (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives also exhibit significant antimicrobial activity. Notably, specific substitutions on the benzimidazole ring enhance their potency against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential for developing new antimicrobial agents based on this scaffold (Chaudhari et al., 2020).

Antioxidant Properties

In the field of lubricants, certain benzimidazole derivatives have been synthesized and tested as antioxidants for local base oil. These compounds were found to improve the oxidation stability of base oils, indicating their potential as effective antioxidants in industrial applications (Basta et al., 2017).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWXACLSEBHSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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